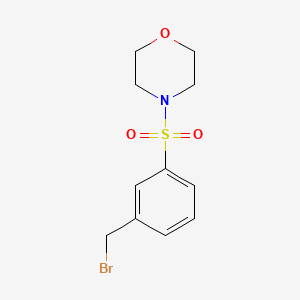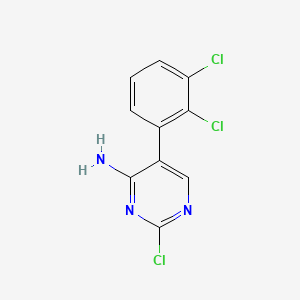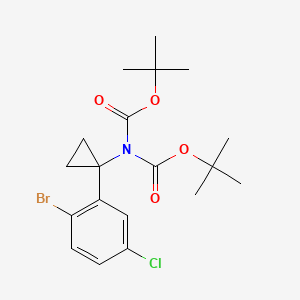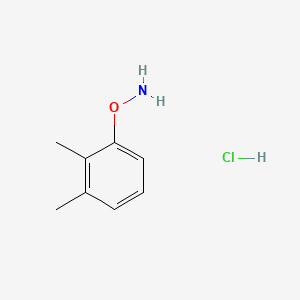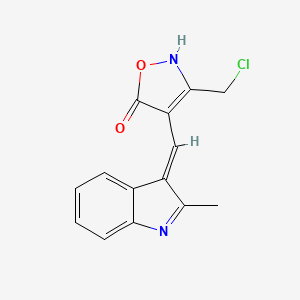
Trimethyl amine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl amine phosphate is an organic compound that consists of a trimethyl amine group bonded to a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl amine phosphate can be synthesized through the reaction of trimethyl amine with phosphoric acid. The reaction typically involves the following steps:
Reaction of Trimethyl Amine with Phosphoric Acid: Trimethyl amine is reacted with phosphoric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Trimethyl amine phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert this compound to lower oxidation states.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reactions: These reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various organophosphate compounds.
Scientific Research Applications
Trimethyl amine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethyl amine phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Trimethylamine-N-oxide: A related compound with similar chemical properties but different biological functions.
Phosphorylcholine: Another organophosphate compound with distinct applications in biology and medicine.
Uniqueness: Trimethyl amine phosphate is unique due to its specific combination of a trimethyl amine group and a phosphate group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C3H12NO4P |
|---|---|
Molecular Weight |
157.11 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;phosphoric acid |
InChI |
InChI=1S/C3H9N.H3O4P/c1-4(2)3;1-5(2,3)4/h1-3H3;(H3,1,2,3,4) |
InChI Key |
JYZMHBGJHAWIME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


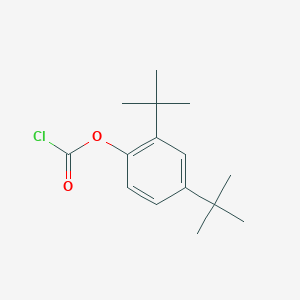
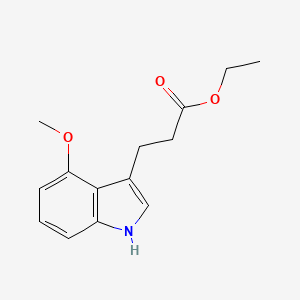
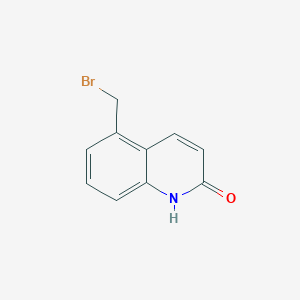

![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
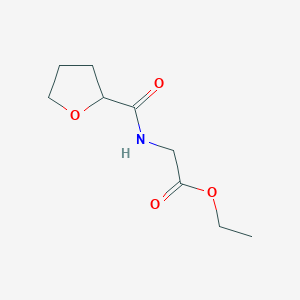

![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)

